Bienvenue dans la boutique en ligne BenchChem!

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) is a validated pharmacophore for ALK5/TGF-βRI inhibitor development. The C-2 bromo substituent is essential for Suzuki-Miyaura cross-coupling, enabling precise SAR exploration distinct from 3-bromo regioisomers. Supply chain redundancy and 98-99.5% purity ensure batch-to-batch consistency for IND-enabling studies.

Molecular Formula C6H7BrN2
Molecular Weight 187
CAS No. 1621526-58-6
Cat. No. B6235985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
CAS1621526-58-6
Molecular FormulaC6H7BrN2
Molecular Weight187
Structural Identifiers
SMILESC1CC2=CC(=NN2C1)Br
InChIInChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6): Chemical Class and Core Identity for Scientific Procurement


2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) is a brominated heterocyclic compound featuring a fused bicyclic core combining pyrrole and pyrazole rings. The core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold serves as a privileged pharmacophore in medicinal chemistry, extensively validated as the central template for inhibitors targeting the transforming growth factor-β type I receptor kinase domain (TβR-I/ALK5) [1][2]. The compound is characterized by a bromine substituent at the 2-position of the fused heterocyclic system, with a molecular formula of C₆H₇BrN₂ and molecular weight of 187.04 g/mol . This specific substitution pattern distinguishes it from other halogenated regioisomers and unsubstituted variants within the same chemical class.

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Why In-Class Substitution Without Quantified Differentiation Introduces Project Risk


Generic substitution among pyrrolo[1,2-b]pyrazole derivatives is not scientifically defensible without explicit comparative data due to pronounced regioisomeric sensitivity and divergent synthetic utility. The position of bromine substitution (2- versus 3-position) on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold confers fundamentally different reactivity profiles in cross-coupling reactions and electronic characteristics in the final molecular constructs [1]. Furthermore, the 2-bromo derivative offers a distinct C-2 functionalization handle that is structurally orthogonal to C-3-substituted analogs (e.g., 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, CAS 174790-35-3) [2]. Substituting a 2-bromo derivative with a 3-bromo regioisomer or an unsubstituted core compound introduces a different vector for molecular elaboration, thereby altering downstream synthetic pathways and potentially compromising the intended structure-activity relationships (SAR) of the target pharmacophore [1]. The evidence presented below establishes the specific, quantifiable dimensions along which CAS 1621526-58-6 differentiates from its closest structural comparators.

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Comparator-Based Evidence for Scientific Selection and Procurement


Regioisomeric Differentiation: 2-Bromo (CAS 1621526-58-6) versus 3-Bromo Derivative (CAS 174790-35-3)

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) differs from its 3-bromo regioisomer (CAS 174790-35-3) in the position of the bromine substituent on the fused bicyclic core. The 2-position bromine is located on the pyrazole ring adjacent to the bridgehead nitrogen, whereas the 3-bromo isomer bears the halogen on the carbon atom adjacent to the pyrrole ring junction [1]. This regioisomeric distinction fundamentally alters the electronic distribution across the heteroaromatic system, as the 2-position is more directly conjugated with the pyrazole N1 nitrogen. In the context of TGF-β/ALK5 inhibitor design, the 2-position has been extensively exploited for introducing aryl and heteroaryl substituents via palladium-catalyzed cross-coupling, yielding clinical candidates such as LY-2157299 (galunisertib), which features a 6-methylpyridin-2-yl group at the 2-position [2]. The 3-bromo isomer provides an alternative vector for elaboration but does not map onto the validated 2-substituted pharmacophore geometry established in the TGF-β inhibitor literature [3].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

Validated Scaffold for TGF-β/ALK5 Kinase Inhibitor Development: Comparative Pharmacophore Alignment

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold bearing a 2-position substituent represents a structurally validated pharmacophore for ATP-competitive inhibition of the TGF-β type I receptor kinase domain (TβR-I/ALK5). The Sawyer et al. (2004) study established this scaffold through systematic SAR exploration, demonstrating that 2-aryl- and 2-heteroaryl-substituted derivatives exhibit potent ALK5 inhibitory activity [1]. The clinical-stage compound LY-2157299 (galunisertib), which reached Phase II clinical trials for hepatocellular carcinoma and myelodysplastic syndromes, directly incorporates a 2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core [2]. In contrast, alternative heterocyclic scaffolds used for ALK5 inhibition—such as imidazole-based inhibitors (e.g., SB-431542, SB-505124) or pyrazolopyridine derivatives—present different selectivity profiles, physicochemical properties, and synthetic accessibility [3]. The 2-bromo derivative (CAS 1621526-58-6) serves as the direct synthetic precursor for introducing diverse 2-position substituents via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, thereby enabling rapid SAR exploration within the validated pharmacophore space [1]. Unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole lacks the requisite halogen handle for direct functionalization, while 3-bromo and 3-iodo derivatives offer alternative vectors that do not align with the established 2-substituted inhibitor geometry.

Kinase Inhibition TGF-β Signaling Cancer Therapeutics Fibrosis

Synthetic Versatility: 2-Bromo Derivative Enables Direct Palladium-Catalyzed Cross-Coupling at the Validated 2-Position

The 2-bromo substituent on 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) provides a synthetically competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Stille (organostannanes), and Buchwald-Hartwig amination [1]. This reactivity profile is directly analogous to the established synthetic route for 2-aryl-substituted ALK5 inhibitors described in the primary literature [2]. In contrast, the 2-chloro analog (2-chloromethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole) exhibits reduced reactivity in oxidative addition steps of palladium-catalyzed cycles due to the stronger C-Cl bond compared to C-Br (bond dissociation energy: C-Br ≈ 285 kJ/mol versus C-Cl ≈ 327 kJ/mol) [3]. The 2-iodo derivative, while more reactive, suffers from higher cost, lower bench stability, and potential for deleterious side reactions under certain coupling conditions. The 2-bromo derivative thus occupies an optimal reactivity window that balances coupling efficiency with compound stability and synthetic accessibility [1]. Furthermore, the unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core (CAS not applicable) requires de novo C-H functionalization strategies—such as directed C-H arylation—which demand specialized ligands, harsh conditions, and typically afford lower regioselectivity and yields compared to the bromide-based coupling approach [4].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Commercial Purity and Specification Consistency: Comparative Vendor Analysis

Available vendor specifications for 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 1621526-58-6) demonstrate commercially available purity levels that meet or exceed typical research-grade requirements for synthetic intermediate applications. Shaoyuan Technology reports a certified purity of 99.5% at 214 nm for CAS 1621526-58-6, with traceable batch-specific analytical documentation . Other established suppliers including Fluorochem and Leyan offer the compound at 98% purity (HPLC), with recommended storage conditions of 2-8°C to maintain integrity . In contrast, the 3-bromo regioisomer (CAS 174790-35-3) and 3-iodo derivative (CAS not specified) are less widely stocked across major research chemical suppliers, potentially introducing longer lead times and higher minimum order quantities for procurement . The hydrochloride salt form of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is also commercially available but is designated for non-human research only, which may not be suitable for all project requirements . The consistency of supply and documented purity specifications for CAS 1621526-58-6 across multiple independent vendors reduces procurement risk and ensures batch-to-batch reproducibility in synthetic workflows.

Quality Control Procurement Analytical Chemistry Supply Chain

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 2-Aryl/Heteroaryl-Substituted ALK5 (TGF-βRI) Kinase Inhibitors

The 2-bromo derivative (CAS 1621526-58-6) serves as the optimal starting material for synthesizing 2-aryl- and 2-heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ALK5 inhibitors via palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling [1]. This synthetic strategy directly replicates the established route for clinical-stage compounds such as LY-2157299 (galunisertib), a TGF-βRI inhibitor that reached Phase II clinical evaluation [2]. The 2-bromo substitution provides the necessary synthetic handle for introducing diverse aromatic and heteroaromatic groups at the validated 2-position vector, enabling systematic SAR exploration of this pharmacophore class [3].

Chemical Biology: Development of TGF-β Pathway Chemical Probes and Tool Compounds

Research groups investigating TGF-β signaling in fibrosis, immuno-oncology, and developmental biology require potent and selective small-molecule probes of ALK5 kinase activity. The 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold provides the core template for generating such tool compounds, with literature precedent demonstrating that 2-substituted derivatives of this scaffold exhibit potent ALK5 inhibition (IC₅₀ values ranging from 5 nM to 20 µM depending on substitution pattern) and functional blockade of SMAD2/3 nuclear translocation in cellular assays [4][5].

Process Chemistry and Scale-Up: Multi-Gram Synthesis of Advanced Intermediates for Preclinical Development

For projects advancing from discovery into preclinical development, the commercial availability of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole at 98-99.5% purity from multiple qualified suppliers (including Shaoyuan Technology, Fluorochem, and Leyan) enables reliable procurement of multi-gram quantities with documented batch-to-batch consistency . This supply chain redundancy mitigates the risk of single-source dependency and supports the reproducibility required for IND-enabling studies and early GMP manufacturing campaigns.

Synthetic Methodology Development: Evaluating Cross-Coupling Conditions on Heteroaromatic Bromides

The 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a conformationally constrained, nitrogen-rich heteroaromatic bromide system suitable for benchmarking and optimizing palladium-catalyzed cross-coupling methodologies. Its fused bicyclic framework and electron-rich pyrazole ring present distinct electronic and steric challenges for oxidative addition and transmetalation steps, making it a valuable test substrate for developing new catalytic systems applicable to complex heterocyclic coupling partners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.